[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Physicochemical Property Drug-likeness Medicinal Chemistry

[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a racemic, N-substituted pyrrolidine-acetic acid derivative (C15H22N2O2, MW 262.35 g/mol) classified as a research chemical intermediate. Its structure features a pyrrolidine ring bearing a benzyl-ethyl-amino substituent at the 3-position and an acetic acid moiety on the ring nitrogen, giving it a computed XLogP3-AA of -0.3, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B7923021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O
InChIInChI=1S/C15H22N2O2/c1-2-17(10-13-6-4-3-5-7-13)14-8-9-16(11-14)12-15(18)19/h3-7,14H,2,8-12H2,1H3,(H,18,19)
InChIKeyHPVBDLHQWLLFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1353948-44-3) for Procurement Decisions


[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a racemic, N-substituted pyrrolidine-acetic acid derivative (C15H22N2O2, MW 262.35 g/mol) classified as a research chemical intermediate [1]. Its structure features a pyrrolidine ring bearing a benzyl-ethyl-amino substituent at the 3-position and an acetic acid moiety on the ring nitrogen, giving it a computed XLogP3-AA of -0.3, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is supplied for medicinal chemistry and biochemical research, typically at ≥98% purity , and exists alongside its enantiomerically pure (R)- and (S)- counterparts, which have distinct CAS numbers.

Why Generic Substitution Fails for [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid


Generic substitution is not feasible because the specific 3-(benzyl-ethyl-amino) substitution pattern on the pyrrolidine ring critically modulates physicochemical properties that are essential for intended research applications. The computed lipophilicity (XLogP3-AA = -0.3) and hydrogen-bonding capacity (1 donor, 4 acceptors) differ markedly from simpler pyrrolidine-acetic acid analogs, which directly impacts membrane permeability, solubility, and target binding in biological assays [1]. Furthermore, the compound's chirality means that the racemic mixture (CAS 1353948-44-3) cannot be blindly interchanged with its (R)- or (S)- enantiomers (CAS 1354009-89-4 and 1353996-24-3, respectively) in enantioselective studies . These quantifiable property differences necessitate precise compound selection for reproducible scientific results.

Quantitative Differentiation Evidence for [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid Against Closest Comparators


Lipophilicity (XLogP3-AA) Differentiation vs. Unsubstituted Pyrrolidine-acetic Acid

The target racemic compound has a computed XLogP3-AA of -0.3, indicating it is significantly more lipophilic than the unsubstituted pyrrolidin-1-yl-acetic acid comparator, which has a computed XLogP3-AA of approximately -2.5 [1][2]. This difference is important for membrane permeability and CNS penetration potential.

Physicochemical Property Drug-likeness Medicinal Chemistry

Molecular Weight and Rotatable Bond Profile vs. 3-Amino-pyrrolidin-1-yl-acetic acid

The target compound has a molecular weight of 262.35 g/mol and 6 rotatable bonds, compared to 144.17 g/mol and 2 rotatable bonds for the simpler 3-amino-pyrrolidin-1-yl-acetic acid comparator [1]. The higher molecular weight and flexibility of the target compound make it a more 'lead-like' scaffold, whereas the comparator is more 'fragment-like.'

Physicochemical Property Fragment-based Drug Design Lead-likeness

Stereochemical Purity: Racemic Mixture vs. Single Enantiomers

The target compound (CAS 1353948-44-3) is a racemic mixture. Its (R)-enantiomer (CAS 1354009-89-4) and (S)-enantiomer (CAS 1353996-24-3) are distinct chemical entities with different stereoconfigurations and potentially divergent biological activities . Interchanging the racemate for a single enantiomer in an enantioselective assay would confound results.

Chiral Chemistry Enantioselectivity Analytical Chemistry

Structural Class Potential for CCR5 Antagonism vs. Inactive Scaffolds

While no direct biological data was found for the target compound, the pyrrolidine-acetic acid scaffold is a recognized pharmacophore for CCR5 receptor antagonism. A closely related series of α-(pyrrolidin-1-yl)acetic acids demonstrated IC50 values in the nanomolar range against CCR5 in a HeLa-cell based HIV-1 infectivity assay, with improved PK profiles over earlier leads [1]. The target compound's specific substitution pattern may offer a novel vector for SAR exploration within this validated antiviral class.

CCR5 Antagonist HIV Entry Inhibitor Antiviral Research

Procurement Application Scenarios for [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid


Enantioselective Medicinal Chemistry and Chiral Probe Synthesis

When a project requires exploring the impact of stereochemistry on target binding, the racemic target compound (CAS 1353948-44-3) and its pure enantiomers (CAS 1354009-89-4 and 1353996-24-3) must be procured as a matched set. As established in Evidence Item 3.3, substitution of the racemate for a single enantiomer is scientifically invalid. The compound's moderate XLogP3-AA of -0.3 and 6 rotatable bonds (Evidence Items 3.1 and 3.2) make it a versatile 'lead-like' probe for investigating chiral recognition in enzyme active sites or GPCR binding pockets [1].

Antiviral Drug Discovery Targeting CCR5-Dependent HIV-1 Entry

For laboratories screening novel CCR5 antagonists, the target compound offers a distinct 3-(benzyl-ethyl-amino) substitution vector on the validated pyrrolidine-acetic acid scaffold. While its direct antiviral potency is uncharacterized, its class-level inference (Evidence Item 3.4) positions it as a promising starting point for SAR expansion, where the benzyl-ethyl-amino group can explore a lipophilic pocket distinct from previously reported heteroarylpiperidine analogs [1].

Fragment-to-Lead Optimization Campaigns

Unlike simpler fragment-sized comparators like 3-amino-pyrrolidin-1-yl-acetic acid (MW 144.17 g/mol), the target compound's molecular weight of 262.35 g/mol and higher lipophilicity make it suitable for direct use in lead-optimization screening cascades, bypassing the need for an initial fragment growth step. This provides a quantifiable efficiency gain in the drug discovery timeline (Evidence Item 3.2) [1].

Analytical Method Development and Chiral Purity Control

The target compound's status as a racemic mixture of two enantiomers necessitates strict analytical control for any downstream GLP or GMP application. Its procurement alongside pure enantiomer standards is essential for developing chiral HPLC or SFC methods to verify enantiomeric excess (ee%) in synthesized derivatives, a critical quality control requirement evidenced by the stereochemical differentiation in Evidence Item 3.3 [1].

Quote Request

Request a Quote for [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.